

Astatine-211 vs. Iodine-131: A Comparative Guide for Thyroid Cancer Therapy

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A New Dawn in Radionuclide Therapy: Astatine-211 Poised to Revolutionize Treatment for Differentiated Thyroid Cancer, Offering a More Potent Alternative to the Long-Standing Standard, Iodine-131.

For decades, radioactive iodine-131 (^{131}I]NaI) has been a cornerstone in the management of differentiated thyroid cancer following thyroidectomy.[1][2][3] Its ability to be selectively absorbed by thyroid cells via the sodium-iodide symporter (NIS) has made it an effective targeted therapy.[4][5][6] However, a subset of patients becomes refractory to ^{131}I treatment, necessitating the exploration of more potent radionuclides.[1][7] Enter astatine-211 (^{211}At]NaAt), a high-energy alpha-emitting halogen with the potential to overcome the limitations of conventional beta-particle therapy.[1][8][9]

This guide provides a comprehensive comparison of astatine-211 and iodine-131, focusing on their physical properties, mechanisms of action, therapeutic efficacy, and safety profiles, supported by preclinical and emerging clinical data.

Physical and Therapeutic Properties: A Head-to-Head Comparison

Astatine-211 and iodine-131, while both halogens, possess distinct physical characteristics that translate into significantly different therapeutic profiles. The key distinction lies in the type of radiation they emit. Astatine-211 is an alpha-emitter, releasing high-energy alpha particles with

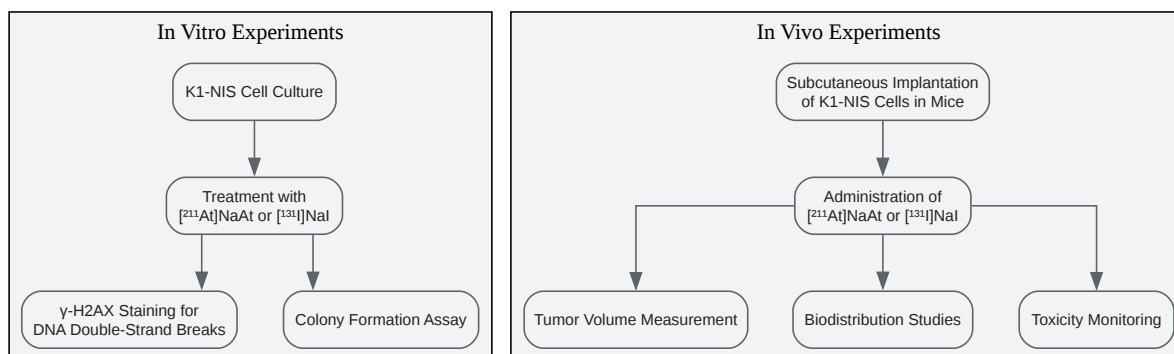
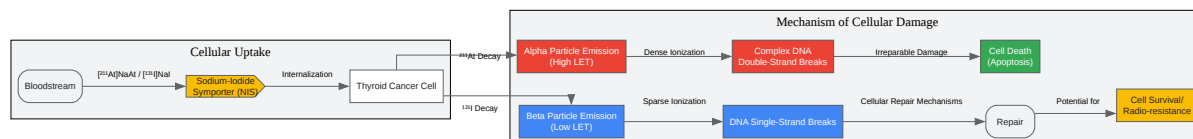
a very short path length, while iodine-131 is a beta-emitter, also releasing gamma radiation.[4]
[9]

| Property | Astatine-211 (²¹¹ At) | Iodine-131 (¹³¹ I) |
|------------------------------|--|---|
| Half-life | 7.2 hours[10][11] | 8.04 days[5] |
| Radiation Type | Alpha (α) particles[1][8][9] | Beta (β ⁻) particles, Gamma (γ) rays[2][3][4] |
| Particle Energy | 5.87 MeV (42%), 7.45 MeV (58%)[11][12] | Average 0.192 MeV (β ⁻), 0.364 MeV (γ) |
| Linear Energy Transfer (LET) | High (~100 keV/μm)[9] | Low (~0.25 keV/μm)[3] |
| Particle Range in Tissue | 50-80 μm[13] | 0.6-2 mm[3] |
| Mechanism of Cell Kill | Dense ionization causing complex, irreparable DNA double-strand breaks[7][9] | Sparser ionization causing single-strand DNA breaks, often repairable |

Mechanism of Action: The Alpha Advantage

Both astatine-211 and iodine-131 are taken up by thyroid cells through the sodium-iodide symporter (NIS).[6][14] However, the subsequent cellular damage they inflict differs dramatically. The high-energy, short-range alpha particles emitted by astatine-211 deposit a large amount of energy over a very short distance, leading to a high density of ionization within the target cell. This results in complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell death.[7][9]

In contrast, the beta particles from iodine-131 have a longer range and lower energy transfer, causing sparser ionization and primarily single-strand DNA breaks, which are more readily repaired by cancer cells.[5] This fundamental difference in the mechanism of action underpins the superior therapeutic potential of astatine-211, particularly for radioresistant tumors.



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